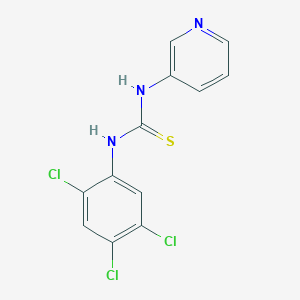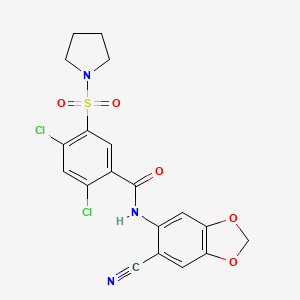![molecular formula C31H28F3NO3 B11077919 N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide](/img/structure/B11077919.png)
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide is a complex organic compound with a molecular formula of C31H28F3NO3 and a molecular weight of 519.55 g/mol This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzylphenoxy group, and a butoxybenzamide group
Preparation Methods
The synthesis of N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide involves multiple steps, typically starting with the preparation of the benzylphenoxy and trifluoromethylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), catalysts such as palladium on carbon (Pd/C), and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways and cellular processes through its interactions with key proteins .
Properties
Molecular Formula |
C31H28F3NO3 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-4-butoxybenzamide |
InChI |
InChI=1S/C31H28F3NO3/c1-2-3-19-37-26-16-13-23(14-17-26)30(36)35-27-21-25(31(32,33)34)15-18-29(27)38-28-12-8-7-11-24(28)20-22-9-5-4-6-10-22/h4-18,21H,2-3,19-20H2,1H3,(H,35,36) |
InChI Key |
IVNIODVJEWUYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC=C3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11077837.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11077843.png)

![Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11077853.png)
![3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11077858.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate](/img/structure/B11077870.png)

![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B11077882.png)
![(2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077887.png)
![tetraethyl 2,2'-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate](/img/structure/B11077891.png)
![N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11077894.png)
![1,3-dimethyl-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11077896.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077900.png)
![1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11077902.png)
